A,21-Dihydroxy-9 is a compound classified within the steroid family, specifically related to glucocorticoids, which are known for their anti-inflammatory and immunosuppressive properties. This compound is significant in both pharmaceutical applications and biochemical research due to its structural characteristics and biological activity.
The compound can be derived from natural sources or synthesized in the laboratory. It is often associated with corticosteroids, which are produced in the adrenal cortex of vertebrates. The precise identification of A,21-Dihydroxy-9 may vary based on the context of its use, but it typically relates to derivatives of steroid hormones.
A,21-Dihydroxy-9 is classified as a glucocorticoid and is involved in various biochemical pathways, particularly those regulating inflammation and immune responses. Its classification is crucial for understanding its therapeutic applications and mechanism of action.
The synthesis of A,21-Dihydroxy-9 can be achieved through several methods:
For chemical synthesis, starting materials typically include steroid precursors that undergo hydroxylation reactions. Enzymatic synthesis may involve specific enzymes like hydroxysteroid dehydrogenases that facilitate the conversion of steroid substrates into their hydroxylated forms.
The molecular structure of A,21-Dihydroxy-9 features a steroid nucleus with hydroxyl groups at the 21 and 9 positions. The general formula can be represented as:
The structural representation includes various stereocenters that contribute to its biological activity.
A,21-Dihydroxy-9 can participate in various chemical reactions typical for steroids:
Reactions are often facilitated by specific reagents or catalysts that target the hydroxyl groups or other functional sites on the steroid structure. For example, oxidation reactions may utilize chromic acid or other strong oxidizing agents.
The mechanism of action for A,21-Dihydroxy-9 primarily involves its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors, it modulates gene expression related to inflammation and immune response.
This dual action makes it a potent anti-inflammatory agent used therapeutically.
Relevant analyses like infrared spectroscopy and nuclear magnetic resonance provide insights into its structural characteristics.
A,21-Dihydroxy-9 has several scientific uses:
Its applications underscore its significance in both clinical settings and research environments, contributing to advancements in therapeutic strategies against inflammatory diseases.
Mycobacterium neoaurum serves as the primary industrial platform for converting phytosterols (β-sitosterol, campesterol, stigmasterol) into 9α-hydroxy derivatives like 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9α-OH-4-HP or 9-OH-4-HP). This C22 steroid intermediate is pivotal for synthesizing corticosteroids due to its C9/C21 hydroxylation pattern and intact pregnane skeleton [1] [3].
The wild-type M. neoaurum DSM 44074 degrades sterols via KstD-mediated Δ1-dehydrogenation, which initiates steroid nucleus cleavage. Inactivating KstD blocks this pathway, shifting metabolic flux toward 9α-hydroxylated intermediates. In KstD-deficient strains, 9-OH-4-HP accumulates at 4.8% molar yield from phytosterols. This confirms KstD as a critical engineering target to prevent over-degradation [1] [3].
Table 1: Impact of KstD Manipulation on 9-OH-4-HP Production
Strain | Genetic Modification | 9-OH-4-HP Yield | Key Observation |
---|---|---|---|
Wild-type DSM 44074 | None | Undetectable | Complete sterol degradation |
ΔkstD | kstD knockout | 4.8% molar yield | Blocks nucleus cleavage |
NwIB-XII (M. neoaurum ATCC 25795) | kstD1/2/3 deletion | 10.25–10.72 g/L | Major product: 9-OHBA (C22) [6] |
The C19 pathway converts C22 steroids to androstane derivatives (e.g., 9α-hydroxy-4-androstene-3,17-dione, 9-OHAD), competing with 9-OH-4-HP production. Key enzymes include:
Dual knockout of hsd4A and fadA5 in a ΔkstD strain (DSM 44074) yields:
In M. fortuitum ATCC 35855, analogous knockouts increased 9-OHBA (a C22 analog) selectivity to 95.13%, reducing C19 byproducts to 0.90% [2].
Table 2: Outcomes of C19 Pathway Blockade in Engineered Mycobacteria
Strain | Genetic Modifications | 9-OH-4-HP/9-OHBA Output | Purity |
---|---|---|---|
ΔkstD (DSM 44074) | None | 0.47–0.59 g/L | <10% |
ΔkstDΔhsd4A | hsd4A knockout | 0.59 g/L | ~80% |
ΔkstDΔhsd4AΔfadA5 | Dual hsd4A/fadA5 knockout | 3.58 g/L (from 5 g/L sterols) | 97% |
MFKDΔhsd4AΔfadA5 (M. fortuitum) | Dual knockout in ΔkstD background | 6.81 g/L (from 10 g/L sterols) | >95% [2] |
Reductive stress from FADH₂ accumulation during sterol catabolism limits productivity. Engineering solutions include:
Combining these with C19 pathway blockade in M. neoaurum DSM 44074 resulted in:
Table 3: Redox Engineering Strategies for NAD⁺/FAD Regeneration
Target | Gene Origin | Function | Effect on 9-OH-4-HP Production |
---|---|---|---|
katE | M. neoaurum | H₂O₂ decomposition | ↑ Yield by 25–30% |
nox | Bacillus subtilis | NADH → NAD⁺ + H₂O | ↑ Flux through FAD-dependent enzymes |
NDH (alternative) | E. coli | Electron transfer to quinones | ↑ NAD⁺ availability [4] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7